Cy5-UTP -

Cy5-UTP

Catalog Number: EVT-15631440
CAS Number:
Molecular Formula: C45H58N5O22P3S2
Molecular Weight: 1178.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyanine 5-Uridine Triphosphate, commonly referred to as Cy5-UTP, is a synthetic nucleotide extensively utilized in biochemistry and molecular biology. It serves primarily as a fluorescent label for RNA, enabling researchers to visualize and track RNA molecules in various applications. Cy5-UTP is incorporated into RNA during in vitro transcription processes, functioning as a substrate for RNA polymerases such as T7, T3, and SP6. This incorporation allows for the generation of labeled RNA probes that can be detected via fluorescence, facilitating studies on RNA localization, expression, and interaction within cellular contexts.

Source

Cy5-UTP is synthesized through chemical processes that link the cyanine dye (Cy5) to the uridine triphosphate backbone. It is commercially available from various suppliers, including Jena Bioscience and TriLink Biotech, which provide high-purity formulations suitable for laboratory use. The compound's molecular formula is C45H58N5O22P3S2C_{45}H_{58}N_{5}O_{22}P_{3}S_{2}, with a molecular weight of approximately 1178.01 g/mol (free acid) .

Classification

Cyanine 5-Uridine Triphosphate falls under the category of modified nucleotides. Specifically, it is classified as a fluorescent nucleotide analog due to its incorporation of a fluorescent dye that emits light upon excitation. This classification distinguishes it from standard ribonucleotides used in RNA synthesis.

Synthesis Analysis

Methods

The synthesis of Cy5-UTP typically involves the following steps:

  1. Chemical Coupling: The cyanine dye (Cy5) is covalently linked to uridine triphosphate through a chemical reaction that modifies the ribose sugar at the 5' position.
  2. Purification: The resulting compound undergoes purification processes to remove unreacted reagents and by-products, ensuring high purity suitable for biological applications.
  3. Characterization: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry are employed to confirm the identity and purity of Cy5-UTP .

Technical Details

The incorporation of Cy5-UTP into RNA is achieved using optimized reaction conditions that include specific concentrations of other nucleotides (ATP, GTP, CTP) alongside Cy5-UTP. Typically, a substitution ratio of around 35% Cy5-UTP to UTP is recommended for optimal labeling efficiency during in vitro transcription .

Molecular Structure Analysis

Structure

The molecular structure of Cy5-UTP consists of three main components:

  1. Uracil Base: The nitrogenous base characteristic of uridine.
  2. Ribose Sugar: A five-carbon sugar molecule that forms part of the nucleotide structure.
  3. Triphosphate Group: A chain of three phosphate groups attached to the ribose sugar.

The Cy5 dye is attached to the ribose sugar at the 5' carbon position, allowing for effective incorporation into RNA during transcription .

Data

The chemical structure can be represented as follows:

Cy5 UTP=C45H58N5O22P3S2\text{Cy5 UTP}=\text{C}_{45}\text{H}_{58}\text{N}_{5}\text{O}_{22}\text{P}_{3}\text{S}_{2}
Chemical Reactions Analysis

Reactions

Cy5-UTP participates in several key reactions during its application in RNA synthesis:

  1. Incorporation into RNA: During transcription by RNA polymerases (e.g., T7), Cy5-UTP is integrated into the growing RNA strand in place of uridine triphosphate.
  2. Photoconversion: Under certain conditions, Cy5 can undergo photoconversion to produce derivatives such as Cy3 when exposed to light. This conversion can affect fluorescence properties and must be considered in experimental designs .

Technical Details

The reaction conditions must be carefully controlled to minimize side reactions and ensure high fidelity in RNA labeling. The presence of other nucleotides and buffers plays a crucial role in optimizing these reactions .

Mechanism of Action

Process

The mechanism by which Cy5-UTP functions involves its incorporation into RNA during transcription:

  1. Substrate Recognition: The RNA polymerase recognizes Cy5-UTP as a substrate similar to UTP.
  2. Nucleotide Addition: Upon binding to the DNA template, the enzyme catalyzes the addition of Cy5-UTP into the growing RNA chain.
  3. Fluorescence Emission: Once incorporated, the Cy5 moiety allows for fluorescence detection when excited at specific wavelengths (650 nm excitation and 665 nm emission) .

Data

Research has demonstrated that varying concentrations of Cy5-UTP lead to proportional increases in fluorescence intensity, indicating successful incorporation into RNA .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically supplied as a solution.
  • Solubility: Soluble in water.
  • Storage Conditions: Recommended storage at -20°C or below to maintain stability .

Chemical Properties

  • Molecular Weight: Approximately 1178.01 g/mol (free acid).
  • Extinction Coefficient: 250,000 Lmol1^{-1}cm1^{-1} at 649 nm.
  • Quantum Yield: Greater than 0.28 .
Applications

Cyanine 5-Uridine Triphosphate has numerous applications in scientific research:

  1. RNA Labeling: Used for labeling RNA probes for fluorescence-based detection methods such as fluorescence in situ hybridization (FISH) and microarray analysis.
  2. RNA Localization Studies: Enables visualization of RNA localization within cells or tissues.
  3. Quantitative Analysis: Facilitates quantification assays where tracking mRNA dynamics is essential .
  4. Multicolor Imaging: Compatible with other fluorescent dyes for multicolor imaging applications .
Enzymatic Incorporation Mechanisms of Cy5-UTP

T7 RNA Polymerase-Driven Labeling Strategies

T7 RNA polymerase serves as the primary enzymatic engine for Cy5-UTP incorporation during in vitro transcription. This bacteriophage-derived polymerase recognizes specific promoter sequences (Class II φ2.5: 5′-TAATACGACTCACTATTA-3′ or Class III φ6.5: 5′-TAATACGACTCACTATAG-3′) to initiate RNA synthesis. Cy5-UTP functions as a UTP analog where the fluorophore conjugates to the uracil base via an aminoallyl linker, preserving the hydrogen-bonding face critical for base-pairing while enhancing incorporation efficiency [5] [8].

Commercial kits (e.g., HyperScribe™ T7 High Yield Cy5 RNA Labeling Kit, Jena Bioscience HighYield Kit) standardize the co-transcriptional labeling process through optimized nucleotide ratios. These typically employ a 35% Cy5-UTP substitution strategy (0.1 mM Cy5-UTP : 0.2 mM UTP) alongside 2.5 mM concentrations of ATP, GTP, and CTP to balance labeling density with transcript integrity [2] [6]. The reaction proceeds at 37°C for 30 minutes to 4 hours in HEPES-based buffers (pH ~7.5) containing DTT as a stabilizing agent. Post-synthesis, LiCl precipitation or silica-membrane purification removes unincorporated dyes and enzymes, yielding probes suitable for downstream applications including fluorescence in situ hybridization (FISH) and Northern blotting [2] [8].

Table 1: Commercial T7 RNA Polymerase Labeling Systems for Cy5-UTP Incorporation

Kit/ComponentCy5-UTP ConcentrationNucleotide Ratios (ATP:GTP:CTP:UTP)Optimal Transcript LengthYield per Reaction
HyperScribe™ T7 (ApexBT)10 mM stock, 0.1 mM final2.5 mM : 2.5 mM : 2.5 mM : 0.2 mM<3 kb50-100 µg
Jena Bioscience HighYield5 mM stock, 0.1 mM final2.5 mM : 2.5 mM : 2.5 mM : 0.2 mM<2 kb20-40 µg
Cyanine 5-UTP (Enzo)Variable (250 nmol scale)Customizable<5 kbDependent on template

Terminal Deoxynucleotidyl Transferase (TdT) Substrate Compatibility

Beyond transcriptional labeling, Cy5-UTP serves as a direct substrate for terminal deoxynucleotidyl transferase (TdT), a template-independent DNA polymerase that catalyzes 3′-end labeling of nucleic acids. TdT recognizes single-stranded DNA or RNA 3′-OH termini, sequentially adding Cy5-UTP molecules to create fluorescent polynucleotide tails. This enzymatic activity exploits the triphosphate moiety and ribose conformation of Cy5-UTP, which structurally mimics natural nucleotide triphosphates despite the bulky fluorophore [3] [9].

TdT-mediated Cy5-UTP incorporation occurs in Co²⁺/Mg²⁺-containing buffers (pH 7.2) at 37°C within 30–60 minutes. Unlike T7 RNAP, TdT exhibits lower steric constraints toward the C5 position of uracil, enabling efficient addition of multiple consecutive fluorophores. This property makes it invaluable for end-labeling applications like TUNEL assays and RNA 3′-end tagging. However, the process generates heterogeneous tail lengths (typically 1–20 nucleotides), necessitating post-reaction purification for length-sensitive applications [3] [9].

Co-Transcriptional Fluorophore Integration Efficiency

The efficiency of Cy5-UTP incorporation during in vitro transcription correlates linearly with its molar fraction in the UTP pool. Studies using firefly luciferase (FLuc) mRNA transcripts demonstrate that increasing Cy5-UTP substitution from 0% to 10% of total UTP yields a proportional increase in fluorophores per RNA molecule without significant yield reduction or abortive byproducts. At 0.79% Cy5-UTP substitution, ~5 fluorophores integrate per 1,700-nt transcript, translating to one dye per 340 nucleotides [7].

Critical factors influencing efficiency include:

  • Linker Design: Cy5-X-UTP variants with extended aminohexanoyl or similar linkers (e.g., "X" in Jena Bioscience UTP-X-Cy5) reduce steric hindrance, enhancing polymerase processivity by >30% compared to minimally linked analogs [5].
  • Nucleotide Competition: High GTP/ATP concentrations (≥2.5 mM) improve initiation efficiency, particularly for transcripts with guanosine-rich leaders, minimizing 5′-truncated products that lack Cy5 labels [2] [6].
  • Transcript Size: Incorporation efficiency decreases marginally for RNAs >3 kb due to polymerase dissociation or termination before fluorophore inclusion sites [6].

The degree of labeling (DOL) is quantifiable spectrophotometrically using the equation:DOL = 100 × [A₆₅₀ × εbase] / [(A₂₆₀ - (A₆₅₀ × CF260)) × εdye]Where εbase = 12,030 cm⁻¹M⁻¹ (ssRNA), εdye = 250,000 cm⁻¹M⁻¹ (Cy5), and CF260 = 0.05 (Cy5’s correction factor at 260 nm) [2].

Position-Specific Labeling via Hybrid Solid–Liquid Phase Transcription (PLOR)

Position-selective labeling of RNA (PLOR) overcomes the randomness of conventional in vitro transcription by combining solid-phase template immobilization with controlled T7 RNAP stepping. Biotinylated DNA templates are immobilized on neutravidin-coated agarose beads, enabling iterative reagent exchange through solid-phase extraction (SPE). Transcription proceeds cyclically:

  • Initiation: Ternary complex formation with RNAP and limited NTPs (e.g., ATP/GTP/UTP) at 37°C.
  • Elongation Cycles: Pausing by omission of specific NTPs → SPE washing → Resumption with defined NTPs (including Cy5-UTP at target positions) at 25°C.
  • Termination: Runoff transcription with all NTPs releasing the labeled transcript [1] [4].

PLOR enables discrete, multi-site labeling in large RNAs (>60 nt), exemplified by:

  • Site-directed Cy5 incorporation into the 71-nt adenine riboswitch (riboA71) at uridine positions (e.g., U24, U55) for smFRET.
  • Dual labeling with Cy5 and biotin in the 104-nt turnip crinkle virus (TCV) RNA 3′ UTR [1] [4].

Table 2: PLOR Applications for Position-Specific Cy5-UTP Labeling

RNA TargetLength (nt)Labeling SchemeCy5-UTP PositionsEfficiency per Site
RiboA71 (Adenine riboswitch)71Single discrete siteU24>85%
RiboA7171Dual discrete sitesU24, U5575–80%
TCV RNA 3′ UTR104Segment + discrete siteInternal loop uridines70–90%

Optimization requires temperature modulation (25°C during elongation minimizes misincorporation) and template design with 5′-biotin and 2′-O-methylguanosine (prevents +1 transcripts). PLOR achieves ~90% elongation efficiency per cycle but suffers reduced yields with >10 labeling steps due to cumulative wash losses [1] [4].

Properties

Product Name

Cy5-UTP

IUPAC Name

(2Z)-2-[(2E,4E)-5-[1-[6-[[(E)-3-[1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

Molecular Formula

C45H58N5O22P3S2

Molecular Weight

1178.0 g/mol

InChI

InChI=1S/C45H58N5O22P3S2/c1-6-48-33-20-18-29(76(63,64)65)24-31(33)44(2,3)36(48)15-9-7-10-16-37-45(4,5)32-25-30(77(66,67)68)19-21-34(32)49(37)23-12-8-11-17-38(51)46-22-13-14-28-26-50(43(55)47-41(28)54)42-40(53)39(52)35(70-42)27-69-74(59,60)72-75(61,62)71-73(56,57)58/h7,9-10,13-16,18-21,24-26,35,39-40,42,52-53H,6,8,11-12,17,22-23,27H2,1-5H3,(H7-,46,47,51,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68)/b14-13+/t35-,39+,40+,42-/m1/s1

InChI Key

SESOWYCEVHQRPF-YQTWBKEQSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC=CC5=CN(C(=O)NC5=O)C6C(C(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)(C)C

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NC/C=C/C5=CN(C(=O)NC5=O)[C@H]6[C@H]([C@H]([C@H](O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.